DAR Homogeneity: Site-Specific DAR 2.0 vs. Heterogeneous DAR 0–8 in Kadcyla® (T-DM1)
The GlyCLICK-conjugated trastuzumab-DM1 ADC prepared from DM1-PEG4-DBCO (DBCO-PEG4-Ahx-DM1) exhibits a single homogeneous DAR 2.0 population, confirmed by middle-up LC/HRMS at the subunit level [1]. In contrast, FDA-approved Kadcyla® (T-DM1), produced via random lysine conjugation with SMCC-DM1 linker, displays a complex mixture of species spanning DAR 0 through DAR 8, with an average DAR of ~3.5 and substantial lot-to-lot variability [2]. Native SEC-nMS analysis of T-GlyCLICK-DM1 shows 98.5% main product purity, compared to the multimodal distribution observed for T-DM1 [3].
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) distribution and ADC homogeneity |
|---|---|
| Target Compound Data | Single homogeneous DAR 2.0 species; 98.5% main product purity |
| Comparator Or Baseline | Kadcyla® (T-DM1, SMCC-DM1 linker): heterogeneous mixture of DAR 0–8 species; average DAR ~3.5 |
| Quantified Difference | Site-specific DAR 2.0 ADC eliminates DAR heterogeneity entirely; 98.5% purity vs. broad D0–D8 distribution |
| Conditions | Trastuzumab conjugated via GlyCLICK three-step enzymatic/click process; analysis by SEC-nMS (native mass spectrometry) and middle-up LC/HRMS |
Why This Matters
ADC homogeneity directly impacts pharmacokinetic consistency, therapeutic index, and regulatory batch-release requirements; procurement of DM1-PEG4-DBCO enables construction of well-defined DAR 2.0 ADCs that are analytically simple to characterize and reproduce.
- [1] Duivelshof, B. L., Deslignière, E., Hernandez-Alba, O., Ehkirch, A., Toftevall, H., Sjögren, J., Cianferani, S., Beck, A., Guillarme, D., & D'Atri, V. (2020). Glycan-Mediated Technology for Obtaining Homogeneous Site-Specific Conjugated Antibody-Drug Conjugates: Synthesis and Analytical Characterization by Using Complementary Middle-up LC/HRMS Analysis. Analytical Chemistry, 92(12), 8170–8177. View Source
- [2] Deslignière, E., Diemer, H., Erb, S., Coliat, P., Pivot, X., Detappe, A., Hernandez-Alba, O., & Cianférani, S. (2021). State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. Pharmaceuticals, 14(6), 498. View Source
- [3] Deslignière, E., Diemer, H., Erb, S., Coliat, P., Pivot, X., Detappe, A., Hernandez-Alba, O., & Cianférani, S. (2021). State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. Pharmaceuticals, 14(6), 498. (Table 1, SEC-nMS purity data). View Source
